(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Overview
Description
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3,5-dimethoxybenzaldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step yields the corresponding amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid or bromine are used for aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of amine derivatives.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dimethoxyphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3,4-Dimethoxyphenyl)propan-1-amine: A structural analog with a different substitution pattern on the aromatic ring.
1-(3,5-Dimethoxyphenyl)ethan-1-amine: A related compound with a shorter carbon chain.
Uniqueness
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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